2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, diazinane, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and furan moieties can be oxidized under specific conditions.
Reduction: The diazinane ring can be reduced to form different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the diazinane and furan rings contribute to its overall activity. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through modulation of specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Diazinane Derivatives: Compounds such as diazinane-2,4-dione.
Furan Derivatives: Compounds like furan-2-carboxylic acid.
Uniqueness
What sets 2-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart is its unique combination of three different heterocyclic moieties, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H24N4O5 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[3-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H24N4O5/c1-17-7-5-11-23(18(17)2)32-27(35)22(26(34)30-28(32)36)13-19-15-31(24-10-4-3-9-21(19)24)16-25(33)29-14-20-8-6-12-37-20/h3-13,15H,14,16H2,1-2H3,(H,29,33)(H,30,34,36)/b22-13+ |
InChI Key |
KEHSUHILJKGKRC-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)C(=O)NC2=O)C |
Origin of Product |
United States |
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